1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes a pyrrolidine-2,5-dione core with a prop-2-en-1-ylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Similar structure but with a 4-methylphenyl group instead of a prop-2-en-1-yl group.
1-[(2-Sulfanylethyl)pyrrolidine-2,5-dione: Similar structure but with a 2-sulfanylethyl group instead of a prop-2-en-1-yl group.
Uniqueness: 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and biological activity are desired.
Properties
CAS No. |
922723-93-1 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-prop-2-enylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO2S/c1-2-5-11-8-6(9)3-4-7(8)10/h2H,1,3-5H2 |
InChI Key |
PETKKBXSGFFOMO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSN1C(=O)CCC1=O |
Origin of Product |
United States |
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